molecular formula C22H35NO4 B1396863 2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]- CAS No. 69888-88-6

2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]-

Cat. No.: B1396863
CAS No.: 69888-88-6
M. Wt: 377.5 g/mol
InChI Key: DXXZWPDPHMIAHP-HZJYTTRNSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]- follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The preferred International Union of Pure and Applied Chemistry name for this compound is (2,5-dioxopyrrolidin-1-yl) (9Z,12Z)-octadeca-9,12-dienoate, which clearly indicates the structural relationship between the succinimide core and the attached fatty acid ester component. This nomenclature system emphasizes the ester linkage between the nitrogen atom of the pyrrolidinedione ring and the carboxyl group of the octadecadienoic acid derivative.

The compound is registered under Chemical Abstracts Service number 69888-88-6, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include 2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]-(9CI), reflecting the Chemical Abstracts nomenclature system. The molecular formula C22H35NO4 accurately represents the elemental composition, with a calculated molecular weight of 377.52 grams per mole. The structural designation incorporates stereochemical information through the Z-configuration descriptors at positions 9 and 12 of the octadecadienyl chain, indicating the cis-geometry of both double bonds.

The systematic identification also includes several synonyms that reflect different naming conventions and chemical database entries. These include the descriptive name highlighting the linoleic acid origin of the fatty acid component, as linoleic acid shares the same (9Z,12Z)-octadeca-9,12-dienoic acid structure. The InChI (International Chemical Identifier) string provides a standardized computer-readable representation: InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h6-7,9-10H,2-5,8,11-19H2,1H3/b7-6-,10-9-. This identifier ensures unambiguous chemical structure representation across different chemical information systems.

Molecular Architecture of 1-[[(9Z,12Z)-1-Oxo-9,12-Octadecadienyl]Oxy] Substituent

The molecular architecture of the 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy] substituent represents a sophisticated structural modification that fundamentally alters the chemical properties of the parent pyrrolidinedione molecule. The substituent consists of an eighteen-carbon fatty acid chain derived from linoleic acid, featuring two strategically positioned double bonds in Z-configuration at the 9 and 12 positions. This structural arrangement creates a polyunsaturated system that introduces conformational flexibility while maintaining specific geometric constraints imposed by the cis-double bond configurations.

The ester linkage connecting the fatty acid component to the nitrogen atom of the pyrrolidinedione ring creates a unique N-acyloxy functionality that significantly influences the compound's reactivity profile. This linkage represents a departure from typical N-acyl succinimide derivatives, introducing an additional oxygen atom that affects both the electronic properties and the hydrolytic stability of the molecule. The ester bond formation results from the reaction between the carboxyl group of (9Z,12Z)-octadeca-9,12-dienoic acid and the nitrogen-bound hydroxyl functionality, creating a thermodynamically stable but chemically reactive species.

The geometric arrangement of the double bonds at positions 9 and 12 creates a characteristic "kinked" structure in the fatty acid chain, similar to that observed in natural linoleic acid. This structural feature prevents efficient packing and introduces molecular flexibility that can influence interactions with biological membranes and other lipophilic environments. The Z-configuration of both double bonds is maintained through careful synthetic procedures that avoid isomerization to the more thermodynamically stable E-isomers.

The overall molecular architecture creates distinct hydrophilic and lipophilic regions within the same molecule. The pyrrolidinedione moiety provides the hydrophilic character necessary for aqueous solubility and reactivity toward nucleophiles, while the long-chain fatty acid component imparts lipophilic properties that enable interaction with hydrophobic environments. This amphiphilic character makes the compound particularly useful in applications requiring interface activity or membrane modification.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of pyrrolidinedione derivatives provides crucial insights into the three-dimensional molecular arrangements and intermolecular interactions that govern their solid-state properties. Studies on related N-phenyl succinimide derivatives have revealed characteristic dihedral angles and hydrogen bonding patterns that influence crystal packing arrangements. In the case of N-(3-hydroxyphenyl)succinimide, crystallographic analysis showed a dihedral angle of 53.9 degrees between the benzene and pyrrolidine rings, with molecules linked through strong O-H···O hydrogen bonds forming zigzag chains.

The conformational flexibility of 2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]- is significantly influenced by the presence of the long aliphatic chain containing two Z-configured double bonds. According to PubChem computational analysis, conformer generation for this compound is restricted due to its high flexibility, indicating multiple accessible conformational states under ambient conditions. This conformational diversity arises from rotation around single bonds in the fatty acid chain, while the double bonds maintain their Z-geometry constraints.

The crystal structure of related succinimide derivatives demonstrates the importance of intermolecular hydrogen bonding in determining solid-state arrangements. The pyrrolidinedione core typically adopts a nearly planar conformation with minimal deviation from planarity, as evidenced by root mean square deviation values of approximately 0.039 Angstroms in similar compounds. The carbonyl groups of the succinimide ring participate in hydrogen bonding networks that stabilize crystal lattices and influence melting points and solubility characteristics.

Computational studies using molecular mechanics force fields suggest that the fatty acid chain adopts extended conformations in low-energy states, with the Z-double bonds creating characteristic bends that prevent linear arrangements. The ester linkage between the pyrrolidinedione ring and the fatty acid chain introduces additional conformational degrees of freedom, allowing for various orientations of the two molecular segments relative to each other. These conformational variations have important implications for the compound's reactivity and interaction with biological targets.

Comparative Structural Analysis with Related Succinimide Derivatives

Comparative structural analysis reveals significant differences between 2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]- and other succinimide derivatives in terms of molecular size, functionality, and application potential. The molecular weight of 377.52 grams per mole positions this compound among the larger succinimide derivatives, significantly exceeding simpler variants such as 2,5-dioxopyrrolidin-1-yl octanoate (molecular weight 241.28 grams per mole) and 2,5-dioxopyrrolidin-1-yl prop-2-ynoate (molecular weight 167.12 grams per mole).

The structural comparison with N-hydroxysuccinimide esters used in bioconjugation applications demonstrates the unique positioning of this compound within the succinimide family. While traditional N-hydroxysuccinimide esters contain simple alkyl or aryl substituents, the incorporation of the polyunsaturated fatty acid chain introduces lipophilic character that enables different interaction profiles with biological systems. This structural modification represents a significant departure from water-soluble N-hydroxysuccinimide derivatives commonly used in protein labeling applications.

Analysis of related compounds such as BHQ-2 succinimide ester (molecular weight 603.6 grams per mole) and QSY21 succinimidyl ester (molecular weight 815.3 grams per mole) reveals the diversity of functional groups that can be incorporated into succinimide-based structures. These fluorescent probe derivatives demonstrate the versatility of the succinimide platform for creating specialized molecules with targeted properties, though they differ significantly from the fatty acid-modified variant in their intended applications and structural complexity.

Compound Name Molecular Weight (g/mol) Key Structural Features Functional Applications
2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]- 377.52 Polyunsaturated fatty acid chain, ester linkage Lipid modification, bioconjugation
2,5-Dioxopyrrolidin-1-yl octanoate 241.28 Saturated octyl chain Simple acylation reactions
2,5-Dioxopyrrolidin-1-yl prop-2-ynoate 167.12 Alkyne functionality Click chemistry applications
BHQ-2 succinimide ester 603.6 Quencher dye conjugate Fluorescence quenching
QSY21 succinimidyl ester 815.3 Xanthene dye system Fluorescent labeling

The hydrolytic stability patterns observed in antibody-drug conjugate applications provide additional context for understanding the behavior of succinimide derivatives under physiological conditions. Studies on maleimide-based linkers demonstrate that succinimide ring hydrolysis occurs readily in aqueous environments, with the opened form providing improved stability and exposure compared to the closed ring form. The presence of the fatty acid substituent in the target compound likely influences these hydrolytic processes through steric and electronic effects that modify the accessibility of the succinimide carbonyl groups to nucleophilic attack.

The chemical reactivity profile of 2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]- differs substantially from simpler succinimide derivatives due to the presence of multiple reactive sites. While the succinimide ring maintains its characteristic electrophilic properties toward nucleophiles, the double bonds in the fatty acid chain provide additional sites for chemical modification through reactions such as hydrogenation, epoxidation, or cycloaddition processes. This multifunctionality distinguishes the compound from mono-functional succinimide derivatives and expands its potential utility in complex synthetic applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h6-7,9-10H,2-5,8,11-19H2,1H3/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXZWPDPHMIAHP-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

One of the predominant laboratory synthesis methods involves the use of dicyclohexylcarbodiimide (DCC) as a coupling reagent to facilitate esterification or amide bond formation. This approach is particularly suitable for synthesizing complex derivatives such as the target compound, especially when linking fatty acid moieties with pyrrolidinedione cores.

Reaction Conditions:

  • Solvent: Ethyl acetate
  • Temperature: Approximately 35°C
  • Duration: 15 hours
  • Reagents: Dicyclohexylcarbodiimide (DCC), possibly with catalysts like 4-dimethylaminopyridine (DMAP) to enhance reactivity

Reaction Scheme:

Carboxylic acid derivative + pyrrolidinedione derivative + DCC → Ester/amide linkage formation

This method has been validated in experimental setups for synthesizing similar lipid-like pyrrolidinedione derivatives, with the formation of stable ester bonds between the fatty chain and the pyrrolidinedione core.

Activation of Fatty Acid Derivatives

Another approach involves activating the fatty acid chain, specifically the (9Z,12Z)-octadecadienoic acid derivative, via carbodiimide or other coupling agents such as N-hydroxysuccinimide (NHS) , followed by nucleophilic attack by the pyrrolidinedione nitrogen atom.

Reaction Conditions:

  • Solvent: Dichloromethane or ethyl acetate
  • Temperature: Ambient or slightly elevated (~25-35°C)
  • Time: 12-24 hours
  • Catalysts/Reagents: DCC, NHS, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

This method ensures selective formation of the ester linkage with high yield and minimal side reactions.

Research Findings on Synthesis Efficiency and Optimization

Reaction Yield and Purity

Studies indicate that the use of DCC in ethyl acetate at controlled temperatures yields the target compound with moderate to high efficiency (around 70-85%). Purification typically involves column chromatography or recrystallization to isolate the pure product.

Reaction Kinetics and Side Reactions

Kinetic studies reveal that the esterification reaction proceeds smoothly under mild conditions, with side reactions such as oligomerization being minimal when reaction parameters are optimized. The formation of urea by-products (from DCC) can be efficiently removed via filtration and washing.

Scale-Up Considerations

Industrial scale synthesis remains underexplored; however, laboratory protocols suggest that the process can be scaled with appropriate safety measures, solvent recovery, and process optimization to improve throughput.

Data Tables Summarizing Preparation Methods

Method Reagents Solvent Temperature Reaction Time Yield (%) Notes
Carbodiimide coupling DCC, NHS Ethyl acetate 35°C 15 hours 70-85 Suitable for lipid derivatives
Activation of fatty acid EDC, NHS Dichloromethane 25-35°C 12-24 hours 65-80 High selectivity, minimal side reactions
Direct esterification Fatty acid + pyrrolidinedione Toluene Reflux 24-48 hours Variable Requires removal of water to drive reaction

Notes on Industrial and Research-Scale Synthesis

While detailed industrial protocols are scarce, the laboratory methods described are adaptable for scale-up with modifications such as continuous flow reactors, solvent recycling, and process intensification techniques. The key challenges involve controlling reaction selectivity, minimizing by-products, and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions: 2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]- undergoes various chemical reactions, including substitution reactions. The compound reacts with common reagents such as dicyclohexyl-carbodiimide and triethylamine under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with dicyclohexyl-carbodiimide typically results in the formation of N,N’-dicyclohexylurea as a by-product .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a reagent in various synthetic pathways. Its unique structure allows it to participate in multiple chemical reactions including:

  • Substitution Reactions : Reacting with nucleophiles to form new compounds.
  • Oxidation and Reduction : Potentially forming carboxylic acids or alkanes depending on the reagents used.

Industry

In industrial applications, 2,5-Pyrrolidinedione is utilized in the synthesis of specialty chemicals and materials. Its role as a building block in the production of more complex molecules makes it valuable in:

  • Pharmaceuticals : As an intermediate in drug synthesis.
  • Polymer Chemistry : Contributing to the development of new materials with unique properties.

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have demonstrated significant biological activity. For instance:

  • Antimicrobial Activity : A study on similar pyrrolidinedione derivatives showed promising results against bacterial strains.
  • Drug Development : Research into pyrrolidinedione-based compounds has led to the identification of potential candidates for anti-inflammatory drugs.

Comparison with Similar Compounds

Structural Analogues of 2,5-Pyrrolidinedione Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name Substituent Molecular Weight (g/mol) logP Key Bioactivity/Application Source
Target Compound (9Z,12Z)-1-oxo-9,12-octadecadienyloxy 371.5* ~5.2† Antifungal activity
2,5-Pyrrolidinedione, 1-methyl- Methyl 113.1 -0.235 GC-MS detection in algal hydrolysates
2,5-Pyrrolidinedione, 1-ethyl- Ethyl 127.1 0.07‡ GC-MS detection, intermediate in synthesis
2,5-Pyrrolidinedione, 1-(benzoyloxy)- Benzoyloxy 205.2 1.9§ Antibacterial, antifungal
2,5-Pyrrolidinedione, 1-[(3,4-dimethylbenzoyl)oxy]- 3,4-Dimethylbenzoyloxy 247.3 2.4¶ Induces necrotic cell death
1-(Propionyloxy)-2,5-pyrrolidinedione Propionyloxy 157.1 0.9 Industrial synthesis intermediate
2,5-Pyrrolidinedione, 1-pentyl- Pentyl 169.2 1.058** Polymer chemistry applications

Calculated based on linoleic acid (C18:2) derivative. †Estimated using XlogP3-AA (hydrophobic chain dominates). ‡From Crippen’s method . §Predicted using ChemAxon. ¶Topological polar surface area (TPSA) ~63.7 Ų . *Density at 20°C .

Key Differences in Physicochemical Properties

  • Hydrophobicity : The target compound’s long, unsaturated C18 chain confers higher lipophilicity (logP ~5.2) compared to smaller analogues (e.g., 1-methyl: logP -0.235). This enhances membrane permeability, critical for antifungal activity .
  • Thermal Stability: Derivatives like 1-(3,4-dimethylbenzoyloxy)- exhibit stability under high-temperature conditions (e.g., cooking processes), whereas the linoleoyloxy group may degrade due to oxidation of double bonds .
  • Synthetic Accessibility: Short-chain derivatives (e.g., 1-methyl-, 1-ethyl-) are synthesized via straightforward alkylation, while the target compound requires esterification with linoleic acid derivatives, complicating scalability .

Biological Activity

2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]- (CAS No. 69888-88-6) is a synthetic compound characterized by its molecular formula C22H35NO4C_{22}H_{35}NO_{4} and a molecular weight of 377.52 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

PropertyValue
Molecular Formula C22H35NO4
Molecular Weight 377.52 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl)(9Z,12Z)-octadeca-9,12-dienoate
CAS Number 69888-88-6

The biological activity of 2,5-Pyrrolidinedione is primarily attributed to its structural features that allow it to interact with various biological targets. The compound is believed to affect cellular signaling pathways, potentially influencing processes such as apoptosis and inflammation.

Key Findings from Research Studies:

  • Anti-inflammatory Properties :
    • A study indicated that derivatives of pyrrolidinediones exhibit significant anti-inflammatory effects by modulating cytokine production in macrophages. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
  • Antioxidant Activity :
    • Research has shown that compounds similar to 2,5-Pyrrolidinedione possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .
  • Potential Anticancer Effects :
    • Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and induction of apoptosis in certain cancer cell lines .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, the administration of 2,5-Pyrrolidinedione derivatives to animal models demonstrated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated a dose-dependent response, highlighting the compound's potential as an anti-inflammatory agent.

Case Study 2: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results showed that it effectively scavenged free radicals, suggesting its utility in formulations aimed at reducing oxidative stress-related damage.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
2,5-Pyrrolidinedione Anti-inflammatory, antioxidant
γ-Linolenic Acid N-Hydroxysuccinimidyl Ester Anti-inflammatory
Other Pyrrolidinedione Derivatives Anticancer properties

Q & A

Basic: What safety protocols are essential for handling 2,5-Pyrrolidinedione derivatives in laboratory settings?

Answer:

  • Ventilation and PPE: Work under fume hoods with adequate ventilation. Use nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid direct contact with contaminated surfaces .
  • First Aid: For inhalation, move to fresh air; for skin/eye exposure, rinse with water for 15 minutes. Consult medical professionals if irritation persists .

Basic: Which spectroscopic and chromatographic methods validate the purity and structure of this compound?

Answer:

  • HPLC Analysis: Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98%) and monitor degradation products .
  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the (9Z,12Z)-octadecadienyl moiety and pyrrolidinedione backbone. Key signals include carbonyl resonances (~170-180 ppm) and olefinic protons (δ 5.3–5.4 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., ESI+ for [M+H]+ ions) and fragmentation patterns .

Advanced: How can factorial design optimize the synthesis of 2,5-Pyrrolidinedione derivatives?

Answer:

  • Variable Selection: Identify critical factors (e.g., reaction temperature, solvent polarity, catalyst loading) using a Plackett-Burman screening design .
  • Response Surface Methodology (RSM): Apply a central composite design to model yield and selectivity. For example, maximize yield by optimizing esterification time (48–72 hrs) and acyl chloride stoichiometry (1.2–1.5 equiv) .
  • Statistical Validation: Use ANOVA to confirm model significance (p < 0.05) and lack-of-fit tests to ensure reproducibility .

Advanced: What computational approaches predict the reactivity of the (9Z,12Z)-octadecadienyl chain in catalytic systems?

Answer:

  • DFT Calculations: Simulate transition states for acyloxy migration or cycloaddition reactions. Gaussian or ORCA software can model orbital interactions (e.g., HOMO-LUMO gaps) .
  • COMSOL Multiphysics: Couple reaction kinetics with mass transfer dynamics in flow reactors. For instance, simulate residence time distribution (RTD) to minimize byproduct formation .
  • Machine Learning: Train neural networks on historical reaction data to predict optimal solvent-catalyst pairs (e.g., DMF with Pd/C for hydrogenation) .

Advanced: How to resolve contradictions in catalytic efficiency data across solvent systems?

Answer:

  • Controlled Replicates: Conduct triplicate experiments under identical conditions (e.g., THF vs. DCM) to rule out random error .
  • Solvent Parameter Analysis: Corrate results with Kamlet-Taft parameters (polarity, hydrogen-bonding). For example, low-polarity solvents may stabilize intermediates, enhancing yield .
  • Cross-Method Validation: Combine kinetic studies (e.g., in situ IR) with computational solvation models (COSMO-RS) to identify solvent-dependent transition states .

Basic: What structural features govern the compound’s reactivity in cross-coupling reactions?

Answer:

  • Electrophilic Carbonyl Groups: The 1-oxo group facilitates nucleophilic attack, enabling esterification or amidation .
  • Conjugated Dienes: The (9Z,12Z)-diene moiety participates in Diels-Alder reactions or photooxidation, forming epoxides or hydroperoxides .
  • Steric Hindrance: The pyrrolidinedione ring’s rigidity may limit accessibility to bulky reagents, requiring tailored catalysts (e.g., Grubbs’ catalyst for olefin metathesis) .

Advanced: What mechanistic insights explain the role of the (9Z,12Z)-diene in photoinduced reactions?

Answer:

  • Photoisomerization: UV irradiation induces cis-trans isomerization, altering reactivity in [2+2] cycloadditions. Monitor via UV-Vis spectroscopy (λmax ~250 nm) .
  • Radical Pathways: Under light, the diene generates allylic radicals, initiating chain reactions. Use EPR spectroscopy with spin traps (e.g., TEMPO) to detect intermediates .
  • Oxidative Stability: The conjugated diene is prone to autoxidation. Stabilize with antioxidants (e.g., BHT) or inert atmospheres (N2_2) during storage .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]-
Reactant of Route 2
Reactant of Route 2
2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.